Glycine, N-(phosphonomethyl)-, potassium salt

Overview

Description

Glycine, N-(phosphonomethyl)-, potassium salt: is a chemical compound widely known for its use as a herbicide. It is an organophosphorus compound that acts by inhibiting a specific enzyme in plants, making it effective in controlling a broad spectrum of weeds. This compound is commonly used in agriculture to protect crops from competing weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Glycine: One of the primary methods involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)glycine, which can then be converted to its potassium salt form.

Oxidation of N-(phosphonomethyl)-iminodiacetic acid: Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods:

Catalytic Processes: Industrial production often employs catalytic processes to enhance the yield and purity of the compound. Catalysts such as palladium or platinum are used to facilitate the reaction.

Environmentally Friendly Methods: Recent advancements have focused on developing environmentally friendly methods, such as using less hazardous reagents and optimizing reaction conditions to minimize waste and energy consumption

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Glycine, N-(phosphonomethyl)-, potassium salt can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Substitution: This compound can participate in substitution reactions where the phosphonomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Substitution Reagents: Various halogenated compounds can be used for substitution reactions.

Major Products:

Oxidation Products: The oxidation of this compound typically results in the formation of phosphonic acid derivatives.

Substitution Products: Substitution reactions can yield a variety of phosphonomethyl-substituted compounds depending on the reagents used

Scientific Research Applications

Chemistry:

- Used as a reagent in the synthesis of other organophosphorus compounds.

- Studied for its potential use in developing new herbicidal formulations.

Biology:

- Investigated for its effects on plant physiology and biochemistry.

- Used in studies related to enzyme inhibition and metabolic pathways in plants.

Medicine:

- Research is ongoing to explore its potential applications in medical treatments, particularly in targeting specific enzymes.

Industry:

- Widely used in agriculture as a herbicide to control weeds and improve crop yields.

- Employed in the production of herbicidal formulations for commercial use .

Mechanism of Action

Enzyme Inhibition:

- Glycine, N-(phosphonomethyl)-, potassium salt inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase) in plants. This enzyme is crucial for the synthesis of aromatic amino acids.

- By inhibiting EPSP synthase, the compound disrupts the shikimate pathway, leading to the depletion of essential amino acids and ultimately causing plant death .

Comparison with Similar Compounds

Glufosinate: Another herbicide that inhibits a different enzyme, glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.

Paraquat: A non-selective herbicide that causes oxidative damage to plant cells.

Uniqueness:

- Glycine, N-(phosphonomethyl)-, potassium salt is unique in its specific inhibition of EPSP synthase, making it highly effective against a wide range of weeds.

- Its mode of action and chemical structure distinguish it from other herbicides, providing a different mechanism for weed control .

Biological Activity

Glycine, N-(phosphonomethyl)-, potassium salt, commonly known as glyphosate potassium salt, is a widely used herbicide that exhibits significant biological activity against a broad spectrum of plant species. This article delves into its biological activity, encompassing its mechanisms of action, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

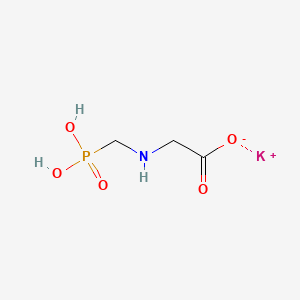

Glyphosate potassium salt is a salt form of glyphosate, an organophosphorus compound with the chemical formula CHNOP. It is characterized by the following structural features:

- Molecular Weight : 169.07 g/mol

- Solubility : Highly soluble in water

- pH : Typically neutral to slightly alkaline in solution

Glyphosate acts primarily by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial in the shikimic acid pathway—a metabolic route not found in animals but essential for the biosynthesis of aromatic amino acids in plants and microorganisms. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death.

Key Points:

- Target Enzyme : EPSPS

- Pathway Affected : Shikimic acid pathway

- End Result : Inhibition of protein synthesis and plant mortality

Effects on Plants

Glyphosate is known for its effectiveness against various weed species, including annual and perennial weeds. Its systemic nature allows it to be absorbed through foliage and translocated throughout the plant, affecting both leaves and roots.

Efficacy Data Table

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Common Waterhemp | 840 | 95 |

| Velvetleaf | 560 | 90 |

| Pitted Morning Glory | 420 | 85 |

Effects on Non-Target Organisms

Research indicates that glyphosate has varying effects on non-target organisms, including beneficial insects, soil microorganisms, and aquatic life. Studies have shown potential impacts on biodiversity due to its widespread use.

Case Study: Aquatic Toxicity

A study evaluated the effects of glyphosate on fish species such as Danio rerio (zebrafish). Results indicated a decrease in survival rates at concentrations above 10 mg/L, with observed behavioral changes at lower concentrations.

Toxicological Profile

The toxicological profile of glyphosate potassium salt has been extensively studied. Key findings include:

- Acute Toxicity : Low toxicity via oral and dermal exposure.

- Chronic Effects : Long-term exposure has been associated with renal toxicity in rodent studies.

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic in humans" based on limited evidence from human studies and sufficient evidence from animal studies.

Regulatory Status

Glyphosate potassium salt is regulated under various environmental protection agencies worldwide. Its use is subject to strict guidelines to mitigate risks to human health and the environment.

Regulatory Framework Table

| Region | Regulatory Status |

|---|---|

| United States | Registered with EPA |

| European Union | Subject to restrictions |

| Canada | Registered with PMRA |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing the potassium salt of N-(phosphonomethyl)glycine, and how is purity validated?

The potassium salt is synthesized by neutralizing N-(phosphonomethyl)glycine with potassium carbonate. Stoichiometric adjustments (e.g., 1:1 to 1:3 molar ratios) yield mono-, di-, or tripotassium salts. Purity is confirmed via elemental analysis (C, H, N, P content), NMR spectroscopy (to verify phosphonomethyl and glycine moieties), and X-ray diffraction for crystallinity. For example, a mono-potassium salt with ½H₂O showed calculated/found values: C (16.65/16.67%), H (3.70/3.85%), N (6.46/6.32%) .

Q. What analytical techniques are critical for characterizing metal chelates of N-(phosphonomethyl)glycine salts?

Spectrophotometric titration (e.g., UV-Vis at 250–300 nm) and potentiometric methods are used to determine stability constants of metal chelates (e.g., Cu²⁺, Zn²⁺). Coordination geometry is assessed via IR spectroscopy (phosphonate O-P-O stretching at 950–1100 cm⁻¹) and X-ray crystallography. For Cu(II) complexes, log K values range from 8.2 to 10.5, depending on pH and ligand-to-metal ratios .

Q. How does the choice of salt form (e.g., potassium vs. ammonium) impact solubility and herbicidal activity?

Potassium salts generally exhibit higher water solubility (e.g., ~48.7% active ingredient in formulations) compared to ammonium or isopropylamine salts. Solubility directly affects foliar absorption and translocation efficiency. Activity is assessed via in planta assays measuring shikimate pathway inhibition (HPLC quantification of shikimate-3-phosphate accumulation) .

Advanced Research Questions

Q. How do pH and hydrogen peroxide concentration optimize the oxidative decomposition of N-(phosphonomethyl)glycine potassium salt in remediation systems?

At pH 10.5 ([OH⁻] = 0.3 mmol/L), H₂O₂ (0.2 mol/L) achieves maximal degradation via nucleophilic attack and hydroxyl radical pathways. Second-order rate constants (k = 0.012–0.045 L mol⁻¹ s⁻¹) are derived from kinetic studies using HPLC to monitor substrate decay. Micellar catalysis (e.g., cetylpyridinium chloride) enhances reaction rates by 30–50% via substrate partitioning .

Q. What methodologies resolve contradictions in carcinogenicity risk assessments for N-(phosphonomethyl)glycine derivatives?

Discrepancies between IARC (possible carcinogen) and WHO/FAO (no direct evidence) arise from study design differences. In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and epidemiological cohorts (lymphohematopoietic cancer incidence) are compared using meta-analysis. Confounding variables (e.g., surfactant additives in formulations) necessitate controlled in vivo studies with pure salts .

Q. How does soil mineralogy influence the mobility and mineralization of N-(phosphonomethyl)glycine potassium salt?

Phosphate-rich soils (e.g., paddy fields) enhance adsorption via ligand exchange with Fe/Al oxides, reducing leaching. Mineralization is tracked via ¹⁴C isotope studies, showing 60–80% degradation to AMPA and CO₂ within 60 days. Co-application with monoammonium phosphate (MAP) slows degradation by competing for sorption sites .

Q. What kinetic models describe the borate-activated decomposition of N-(phosphonomethyl)glycine in alkaline conditions?

Borate monoethanolamine acts as a nucleophilic catalyst, reducing activation energy by 15–20 kJ/mol. Pseudo-first-order kinetics (R² > 0.98) are observed, with rate constants proportional to borate concentration (0.0027–0.0178 mol/L). Reaction progress is monitored via LC-MS, identifying intermediates like glycine-phosphonate adducts .

Q. Experimental Design & Data Analysis

Q. How is Pollution-Induced Community Tolerance (PICT) assayed in soil microbial communities exposed to glyphosate salts?

Soil slurries (1:2.5–1:7.5 soil-to-water ratio) are dosed with 0–1500 mg/L potassium salt. Metabolic tolerance is quantified via substrate-induced respiration (SIR) using coumaric acid. EC₅₀ values (e.g., 300 mg/L for ZAV soil) indicate microbial adaptation. Community shifts are analyzed via 16S rRNA sequencing .

Q. What statistical approaches reconcile variability in glyphosate salt toxicity across aquatic species?

Species sensitivity distributions (SSDs) model LC₅₀ data for algae (e.g., Pseudokirchneriella subcapitata, EC₅₀ = 2.1 mg/L) and fish (e.g., Oncorhynchus mykiss, LC₅₀ = 55 mg/L). Bootstrapping (10,000 iterations) calculates hazardous concentrations (HC₅ = 0.8 mg/L) for ecological risk assessments .

Q. Tables

Properties

CAS No. |

70901-12-1 |

|---|---|

Molecular Formula |

C3H8KNO5P |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

potassium;2-(phosphonomethylamino)acetate |

InChI |

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9); |

InChI Key |

MFRGZCUFVVSDIM-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)NCP(=O)(O)[O-].[K+] |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O.[K] |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.